3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as described in the first paper . Another approach includes reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide moiety with various substituents that can significantly affect the compound's biological activity. For instance, the introduction of a naphthyl moiety has been found to enhance anticancer activity . The molecular structure analysis of the compound would likely focus on the influence of the cyclopropyl, fluoro, and thiophen-2-yl ethyl groups on its biological activity.
Chemical Reactions Analysis
The chemical reactions of benzenesulfonamide derivatives primarily involve their interaction with biological targets. For example, some derivatives have been shown to induce apoptosis in cancer cell lines by increasing the number of apoptotic cells and inducing caspase activity . The compound "3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide" may undergo similar reactions, which could be explored through bioactivity studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. The metabolic stability of these compounds has been assessed in the presence of human liver microsomes, with certain substituents increasing stability . The compound would require a similar analysis to determine its suitability as a drug candidate.
Scientific Research Applications
Cyclooxygenase-2 Inhibition
- Cyclooxygenase-2 Inhibitors : A study highlighted the synthesis and evaluation of various benzenesulfonamide derivatives, including compounds structurally related to 3-chloro-N-cyclopropyl-4-fluoro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to significantly enhance COX-2 selectivity and potency, leading to the development of a potent, highly selective, and orally active COX-2 inhibitor for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Synthetic Applications in Heterocyclic Chemistry
- Directed Metalation Group (DMG) : Research on benzenesulfonamides, including compounds akin to this compound, underscored their role as powerful DMGs. This study revealed the vast synthetic applications of arylsulfonamides using the Directed ortho Metalation (DoM) methodology, demonstrating their utility in heterocyclic synthesis and highlighting the potential for novel synthetic routes in medicinal chemistry (Familoni).
Antitumor Activity
- Inhibitors of Kynurenine 3-Hydroxylase : A class of N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally similar to the specified compound, was investigated for their inhibitory effect on kynurenine 3-hydroxylase. These inhibitors have shown promise in vitro and in vivo for their potential in exploring the pathophysiological role of the kynurenine pathway following neuronal injury, suggesting their relevance in neurodegenerative disease research (Röver et al., 1997).
Carbonic Anhydrase Inhibition for Anticancer Applications
- Carbonic Anhydrase Inhibitors : Research into benzenesulfonamide derivatives has identified their potential as inhibitors of human carbonic anhydrase isoforms, which is significant in the development of novel anticancer agents. Such studies have led to the identification of compounds with promising cytotoxic activities against various cancer cell lines, underscoring the therapeutic potential of sulfonamide-based inhibitors in cancer treatment (Gul et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-N-cyclopropyl-4-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S2/c16-14-10-13(5-6-15(14)17)22(19,20)18(11-3-4-11)8-7-12-2-1-9-21-12/h1-2,5-6,9-11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMZTJCDMALVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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